molecular formula C6H3NO3S B2502126 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione CAS No. 103979-54-0

1H-Thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B2502126
CAS RN: 103979-54-0
M. Wt: 169.15
InChI Key: YPNJLKYQXUBRHJ-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the CAS number 103979-54-0 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione and its analogs has been reported in several studies. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .


Molecular Structure Analysis

The molecular weight of 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione is 170.17 . The InChI code is 1S/C6H4NO3S/c8-5-3-1-2-11-4 (3)7-6 (9)10-5/h1-2,11H, (H,7,9) .


Chemical Reactions Analysis

The reactivity of 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione has been studied towards the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione include a molecular weight of 170.17 . The compound is stored at room temperature . More specific properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Cancer Cell Growth Inhibition

The compound has been used in the synthesis of new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which have been tested in vitro for their ability to inhibit cancer cell growth . This research could potentially lead to the development of new cancer treatments.

Selective Inhibitors of Cancer Cell Growth

In a study, the compound was used to synthesize novel analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth . This suggests that the compound could be used to develop targeted cancer therapies.

Synthesis of Novel Analogs

The compound has been used in a one-pot reaction with aromatic aldehydes and benzylamine or 4-hydroxylbezylamine to synthesize new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones . These novel analogs could have various applications in scientific research.

Organocatalytic Systems for CO2 and COS Chemical Transformation

The compound has been noted for its potential in the application of organocatalytic systems for CO2 and COS chemical transformation . This could have implications for environmental science and climate change mitigation efforts.

Anti-proliferative Activities Against Different Human Cancer Cell Lines

The compound has been used in the synthesis of compounds that have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2) and oral carcinoma cells (KB) .

Synthesis of Spiro Compounds

The compound has been used in the synthesis of spiro compounds, which have shown excellent anti-proliferative activities against different human cancer cell lines . This suggests that the compound could be used to develop new cancer treatments.

properties

IUPAC Name

1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3S/c8-5-3-1-2-11-4(3)7-6(9)10-5/h1-2H,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNJLKYQXUBRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Thieno[2,3-d][1,3]oxazine-2,4-dione

CAS RN

103979-54-0
Record name 1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-amino-thiophene-3-carboxylate (5 g, 31.72 mmol) was added to a solution of potassium hydroxide (3.55 g, 63.45 mmol) in 10 mL water. The solution was heated at 90° C. until to get a clear solution. The solution was then cooled to 0° C. and trichloromethyl chloroformate (5.74 mL, 47.57 mmol) was added slowly. The solution was allowed to come to room temperature and further stirred for 30 min. The precipitated solid was collected by vacuum filtration to yield 4.7 g (88%) of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione. MP 233° C. 1H-NMR (DMSO-d6) δ 7.15 (d, J=6.0 Hz, 1H), 7.19 (d, J=6.0 Hz, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step Two

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